10-Phenyldecanoic acid
Overview
Description
10-Phenyldecanoic acid is an organic compound with the molecular formula C16H24O2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ether and dichloromethane . This compound is also known as benzenedecanoic acid and has a molecular weight of 248.36 g/mol .
Preparation Methods
10-Phenyldecanoic acid can be synthesized through various methods. One common method involves the oxidation of cyclohexane to produce cyclohexane dicarboxylic acid, which is then subjected to halogenation to yield this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
10-Phenyldecanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Phenyldecanoic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances due to its aromatic properties
Mechanism of Action
The mechanism of action of 10-Phenyldecanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
10-Phenyldecanoic acid can be compared with other similar compounds such as:
Benzenedecanoic acid: Similar in structure but may have different functional groups.
Methyl 9-phenylnonanoate: Another related compound with a similar carbon chain length but different functional groups.
ω-Phenyl decyclic acid: Shares the phenyl group but differs in the position of the functional groups.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
10-phenyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISIYJPTBDSIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170921 | |
Record name | 10-Phenyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18017-73-7 | |
Record name | 10-Phenyldecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018017737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18017-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Phenyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Phenyldecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10-Phenyldecanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3582F5CN78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of 10-Phenyldecanoic acid in Pseudomonas putida CA-3?
A1: this compound serves as a substrate for Pseudomonas putida CA-3, a bacterium capable of utilizing it for both growth and the production of polyhydroxyalkanoates (PHAs) []. The enzyme responsible for the initial activation of this compound in this bacterium is a fatty acyl coenzyme A synthetase, specifically FadD []. This enzyme activates the acid by converting it into its corresponding CoA derivative, allowing it to enter metabolic pathways.
Q2: Beyond Pseudomonas putida CA-3, where else has this compound been identified?
A3: this compound has been detected in extracts obtained from the microalga Haematococcus pluvialis []. This finding suggests a broader distribution of this compound in nature, expanding its potential biological relevance beyond bacterial metabolism.
Q3: What analytical techniques have been used to identify and quantify this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed for both the identification and quantification of this compound in complex mixtures [, ]. This technique provides valuable information about the compound's retention time and its characteristic mass spectrum, enabling its differentiation from other components. In the context of Haematococcus pluvialis extracts, Ultra High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UHPLC-QToF) was also utilized for the identification of this compound [].
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